molecular formula C15H20BNO5 B7952686 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one

1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one

Cat. No.: B7952686
M. Wt: 305.14 g/mol
InChI Key: HXXGSOGHLGTGGQ-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one is an organic compound that features both a nitro group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one typically involves the reaction of 2-nitro-4-bromophenylpropan-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).

Major Products:

    Reduction: 1-[2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or as a probe for studying biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one is unique due to the presence of both a nitro group and a boronic ester group in the same molecule

Properties

IUPAC Name

1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO5/c1-10(18)8-11-6-7-12(9-13(11)17(19)20)16-21-14(2,3)15(4,5)22-16/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGSOGHLGTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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